molecular formula C15H10O5S B1593385 Tixanox CAS No. 40691-50-7

Tixanox

Cat. No.: B1593385
CAS No.: 40691-50-7
M. Wt: 302.3 g/mol
InChI Key: PCVFKIXSNYJABV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tixanox typically involves the reaction of xanthene derivatives with methylsulfinyl reagents under controlled conditions. One common method involves the oxidation of 7-(methylthio)-9-oxo-9H-xanthene-2-carboxylic acid using an oxidizing agent such as hydrogen peroxide or sodium periodate to introduce the methylsulfinyl group . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tixanox undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.

    Reduction: Reduction of the methylsulfinyl group can yield the corresponding methylthio derivative.

    Substitution: The carboxylic acid group in this compound can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alcohols and amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

Tixanox has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tixanox involves its ability to interact with various molecular targets and pathways. The methylsulfinyl group in this compound can act as a nucleophile, participating in redox reactions and influencing cellular redox balance. This compound may also interact with enzymes and proteins involved in oxidative stress responses, thereby modulating their activity and contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    7-(Methylthio)-9-oxo-9H-xanthene-2-carboxylic acid: A precursor to Tixanox with a similar structure but lacking the sulfinyl group.

    9H-Xanthene-2-carboxylic acid: A simpler xanthene derivative without the methylsulfinyl substitution.

Uniqueness of this compound

This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activities. This substitution enhances its oxidative stability and allows for specific interactions with molecular targets that are not possible with its simpler analogs .

Properties

CAS No.

40691-50-7

Molecular Formula

C15H10O5S

Molecular Weight

302.3 g/mol

IUPAC Name

7-methylsulfinyl-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C15H10O5S/c1-21(19)9-3-5-13-11(7-9)14(16)10-6-8(15(17)18)2-4-12(10)20-13/h2-7H,1H3,(H,17,18)

InChI Key

PCVFKIXSNYJABV-UHFFFAOYSA-N

SMILES

CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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